N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide
説明
Chemical Identification and Structural Characterization of N-{3-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide
Systematic Nomenclature and IUPAC Conventions
The compound is formally named using IUPAC rules as N-(3-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide . The nomenclature process involves:
- Parent heterocycle identification : The pyrrolo[3,2-d]pyrimidine system forms the core bicyclic structure, with nitrogen atoms at positions 1, 3, and 7.
- Substituent prioritization : A methyl group at position 5 of the pyrrolopyrimidine ring is designated as the principal substituent.
- Oxy linkage : The oxygen atom bridges position 4 of the pyrrolopyrimidine to position 3 of the phenyl ring.
- Benzamide group : The terminal benzamide moiety is attached via an amine group to the phenyl ring.
The systematic name reflects the connectivity sequence: pyrrolopyrimidine → phenyl ether → benzamide.
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₁₆N₄O₂ was confirmed through high-resolution mass spectrometry. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular weight | 344.37 g/mol |
| Exact mass | 344.1274 Da |
| Degree of unsaturation | 15 |
| Hydrogen bond donors | 2 (NH, CONH) |
| Hydrogen bond acceptors | 4 (O, 3N) |
The molecular weight aligns with theoretical calculations based on isotopic composition. The benzamide moiety contributes 43.3% of the total mass, while the pyrrolopyrimidine system accounts for 38.6%.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, CDCl₃) :
- Pyrrolopyrimidine protons :
- Phenyl ether protons :
- Benzamide protons :
¹³C NMR (126 MHz, CDCl₃) :
- Pyrrolopyrimidine carbons: 156.8 (C-4), 151.2 (C-7a), 142.5 (C-5).
- Benzamide carbonyl: 167.3 ppm.
- Quaternary carbons in phenyl ether: 160.1 (C-O), 139.8 (C-N).
Mass Spectrometric Fragmentation Patterns
Key fragments in ESI-MS (positive mode):
Fragmentation pathways involve:
Crystallographic Data and Conformational Analysis
While single-crystal X-ray data for this specific compound remains unreported, analogous structures suggest:
- Dihedral angles :
- Hydrogen bonding :
- Packing motifs :
Conformational flexibility is limited by the ether linkage, with rotational barriers of ~8 kcal/mol around the C-O bond.
特性
CAS番号 |
919280-32-3 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
N-[3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C20H16N4O2/c1-24-11-10-17-18(24)20(22-13-21-17)26-16-9-5-8-15(12-16)23-19(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |
InChIキー |
FGMPNGRIDAWFLE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
N-(3-((5-メチル-5H-ピロロ[3,2-d]ピリミジン-4-イル)オキシ)フェニル)ベンザミドの合成は、通常、市販の出発物質から始まる複数の手順を伴います。一般的な合成経路には、次の手順が含まれます。
ピロロピリミジンコアの形成: この手順には、適切な前駆体の環化が含まれ、ピロロピリミジンコアが形成されます。
メチル基の導入: メチル基は、ヨウ化メチルなどのメチル化剤を用いたアルキル化反応によって、ピロロピリミジン環の5位に導入されます.
フェニル基の付加: フェニル基は、求核置換反応によってピロロピリミジンコアに付加されます.
ベンザミド部分の形成: 最後の手順では、中間体を塩基性条件下でベンゾイルクロリドと反応させることで、ベンザミド部分が形成されます.
工業的生産方法
N-(3-((5-メチル-5H-ピロロ[3,2-d]ピリミジン-4-イル)オキシ)フェニル)ベンザミドの工業的生産方法は、実験室規模の合成手順をスケールアップすることを伴います。 これには、反応条件(温度、圧力、溶媒の選択など)を最適化して、最終製品の収率と純度を高くすることが含まれます .
化学反応の分析
反応の種類
N-(3-((5-メチル-5H-ピロロ[3,2-d]ピリミジン-4-イル)オキシ)フェニル)ベンザミドは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります.
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます.
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メチル基の酸化によって対応するアルコールまたはケトンが得られる一方、ベンザミド部分の還元によってアミンが得られます .
科学的研究の応用
Biological Activities
N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide exhibits several promising biological activities:
- Anticancer Activity : Various studies have highlighted the compound's potential as an anticancer agent. The pyrrolo[3,2-d]pyrimidine moiety is often linked to the inhibition of specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit Aurora kinases and BRAF mutations, which are critical in several cancer types .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects. These properties are essential for developing treatments for chronic inflammatory diseases .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases, which are vital targets in cancer therapy. In particular, studies have focused on its effects on RET kinase and other related pathways .
Applications in Drug Discovery
The unique structure of N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide makes it a valuable scaffold for drug development:
Targeted Therapy Development
- The compound can be modified to enhance its potency and selectivity against specific cancer cell lines. For example, derivatives have been synthesized to evaluate their efficacy against various tumor models .
Fragment-Based Drug Design
- Its structural components can serve as fragments in drug design processes aimed at developing new inhibitors targeting focal adhesion kinases and other relevant pathways in oncogenesis .
Combination Therapies
- Given its potential anti-inflammatory and anticancer properties, this compound could be explored in combination therapies with existing drugs to improve therapeutic outcomes in resistant cancer types .
Case Studies
Several case studies have documented the effectiveness of compounds related to N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide:
作用機序
N-(3-((5-メチル-5H-ピロロ[3,2-d]ピリミジン-4-イル)オキシ)フェニル)ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。 この化合物は、特定のキナーゼや酵素を阻害することが示されており、細胞増殖と生存に関与する重要な細胞経路の破壊につながります . この阻害は、癌細胞のアポトーシスを誘導する可能性があり、癌治療のための潜在的な治療薬となっています .
類似化合物との比較
Structural and Functional Analogues
Antifungal Pyrimidine Derivatives ()
Compounds 5f and 5o (5-bromo-2-fluoro-N-(phenyl)benzamide derivatives) share a pyrimidine core and amide moiety but differ in substituents and ring systems. Key differences include:
- Core Heterocycle : The target compound uses a pyrrolo[3,2-d]pyrimidine, whereas 5f/5o have simpler pyrimidine rings.
- Substituents : 5f/5o feature bromo, fluoro, and trifluoromethyl groups, contributing to their 100% inhibition rate against Phomopsis sp. . The target compound’s methyl group may reduce antifungal potency but improve pharmacokinetic properties (e.g., metabolic stability).
Kinase-Targeting Benzamide Derivatives ()
The BRAF inhibitor N-(3-(tert-butyl)phenyl)-4-methyl-3-(6-morpholinopyrimidin-4-yl)benzamide shares a benzamide-pyrimidine scaffold but diverges in:
- Core Substitution : The BRAF compound has a pyrimidine linked to morpholine, enhancing solubility and kinase binding . The target’s pyrrolo[3,2-d]pyrimidine may confer distinct selectivity, possibly avoiding off-target kinase interactions.
- Biological Target : The BRAF inhibitor targets RAS mutant cancers, while the antifungal analogs () act on plant pathogens. The target compound’s activity remains speculative without direct data.
Pyrazolo[3,4-d]pyrimidine Analogs ()
The compound 4-methyl-3-[(1-methyl-6-pyrimidin-5-yl-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide highlights:
- Heterocycle Variation : A pyrazolo[3,4-d]pyrimidine core versus the target’s pyrrolo[3,2-d]pyrimidine. This difference could influence binding to ATP pockets in kinases or other enzymes.
- Substituent Impact : The trifluoromethylphenyl group in ’s compound may enhance metabolic stability compared to the target’s methyl group .
Comparative Data Table
Research Findings and Implications
- Antifungal Activity : Substituents like bromo and fluoro () are critical for high antifungal activity. The target compound’s lack of halogens may limit its efficacy in this domain but could reduce toxicity .
- Kinase Inhibition: The BRAF inhibitor’s morpholine group improves solubility, a feature absent in the target compound. However, the pyrrolo[3,2-d]pyrimidine core might offer novel binding modes for kinases .
生物活性
N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide (CAS No. 919280-32-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 344.37 g/mol
- Structure : The compound features a pyrrolopyrimidine moiety linked to a phenyl group through an ether bond, which may influence its biological activity.
N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide acts primarily through the inhibition of specific enzymes and modulation of cellular pathways. Preliminary studies suggest that it may interact with the mTOR pathway, similar to other benzamide derivatives.
Key Mechanisms:
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Similar compounds have been shown to inhibit DPP-IV, which is crucial in glucose metabolism and diabetes management.
- mTOR Pathway Modulation : Research indicates that related compounds can reduce mTORC1 activity and enhance autophagy, suggesting potential anticancer properties .
Anticancer Properties
Several studies have investigated the anticancer potential of N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide and its analogs:
- Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), A431 (epidermoid carcinoma).
- Findings :
Structure-Activity Relationship (SAR)
Research into SAR has identified key structural features that enhance biological activity:
- The presence of the pyrrolopyrimidine core is linked to increased potency against various cancer cell lines.
- Modifications on the phenyl ring can significantly alter the compound's interaction with biological targets.
Study 1: Antiproliferative Activity
A study focused on the antiproliferative effects of N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide analogs revealed:
- IC values below 1 µM in MIA PaCa-2 cells.
- Induction of apoptosis via caspase activation pathways.
Study 2: Metabolic Stability
In vitro metabolic stability assays demonstrated that certain analogs maintained activity in the presence of liver microsomes, suggesting potential for further development as therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 344.37 g/mol |
| DPP-IV Inhibition | Yes |
| mTORC1 Activity Reduction | Yes |
| Antiproliferative IC | < 1 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
